Tetrakis(trimetilsililoxi)silano
Descripción general
Descripción
Tetrakis(trimethylsiloxy)silane: is an organosilicon compound with the molecular formula C12H36O4Si5 . It is commonly used as a precursor in the preparation of nanostructured organosilicon polymer films through plasma-enhanced chemical vapor deposition at atmospheric pressure . This compound is also known for its application in synthesizing low dielectric constant silicon-carbon-oxygen-hydrogen films .
Aplicaciones Científicas De Investigación
Películas de polímero organosilíceo nanoestructurado
TTMS se utiliza como precursor en la fabricación de películas de polímero organosilíceo nanoestructurado. Este proceso se lleva a cabo típicamente utilizando deposición química de vapor mejorada con plasma (PECVD) a presión atmosférica . Estas películas tienen aplicaciones potenciales en microelectrónica, sirviendo como capas aislantes o recubrimientos protectores debido a sus propiedades estructurales personalizadas.
Síntesis de películas SiCOH de baja constante dieléctrica
En combinación con ciclohexano, TTMS se emplea para sintetizar películas SiCOH con bajas constantes dieléctricas . Estas películas son significativas en la industria de semiconductores por su papel en la reducción de la capacitancia parásita, mejorando así el rendimiento de los circuitos integrados.
Reactivo de síntesis orgánica
Como compuesto organosilíceo, TTMS sirve como reactivo en síntesis orgánica . Participa en diversas reacciones químicas donde sus grupos sililoxi pueden actuar como grupos protectores o intermedios en la síntesis de moléculas más complejas.
Recubrimiento de película delgada
TTMS se utiliza para recubrimiento de película delgada, creando una capa de dióxido de silicio nanoestructurada . Esta aplicación es crucial para el desarrollo de recubrimientos ópticos, capas protectoras y dispositivos electrónicos que requieren un control preciso sobre el espesor y la composición de la película.
Síntesis de tris(trimetilsilil)silil litio
TTMS actúa como material de partida para sintetizar tris(trimetilsilil)silil litio con metil litio . Este compuesto es un intermedio valioso en la preparación de diversos reactivos organometálicos utilizados en síntesis y catálisis.
Preparación de litio bis(trimetilsilil)cuprato
Otra aplicación de TTMS es en la preparación de litio bis(trimetilsilil)cuprato . Este reactivo se utiliza en química orgánica para adiciones conjugadas y otras reacciones de adición nucleofílica, que son pasos fundamentales en la construcción de moléculas orgánicas complejas.
Mecanismo De Acción
Target of Action
Tetrakis(trimethylsilyloxy)silane, also known as TTMS, is an organosilicon compound . Its primary targets are the nanostructured organosilicon polymer films . These films are used in various applications, including electronics and coatings .
Mode of Action
Tetrakis(trimethylsilyloxy)silane interacts with its targets through a process known as plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This process allows TTMS to deposit onto the surface of the polymer films, altering their properties .
Biochemical Pathways
The interaction of Tetrakis(trimethylsilyloxy)silane with its targets affects the synthesis of low dielectric constant SiCOH films . This process involves the use of TTMS along with cyclohexane in the PECVD method . The resulting SiCOH films have lower dielectric constants, which can be beneficial in certain applications such as microelectronics .
Pharmacokinetics
TTMS is a colourless liquid with a density of 0.87 g/mL at 25 °C and a boiling point of 103-106 °C/2 mmHg . These properties may influence its bioavailability and distribution.
Result of Action
The result of Tetrakis(trimethylsilyloxy)silane’s action is the formation of nanostructured organosilicon polymer films and low dielectric constant SiCOH films . These films have applications in various fields, including electronics, where they can improve device performance .
Action Environment
The action of Tetrakis(trimethylsilyloxy)silane is influenced by environmental factors such as temperature and pressure . The PECVD process, for instance, occurs at atmospheric pressure . Additionally, the physical properties of TTMS, such as its boiling point and density, can be affected by changes in temperature .
Análisis Bioquímico
Biochemical Properties
Tetrakis(trimethylsilyloxy)silane is used in the synthesis of low dielectric constant SiCOH films by the PECVD method
Cellular Effects
It is known that organosilicon compounds can interact with cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as a precursor in the preparation of nanostructured organosilicon polymer films
Temporal Effects in Laboratory Settings
Tetrakis(trimethylsilyloxy)silane is used for setting magic angle and shimming in solid-state nuclear magnetic resonance (SSNMR) spectroscopy at near 40 kHz . It has been demonstrated that favorable results can be achieved in less time but with equal or superior precision as traditional standards .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsiloxy)silane can be synthesized by reacting trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows:
4Me3SiCl+SiCl4+8Li→(Me3Si)4Si+8LiCl
Propiedades
IUPAC Name |
tetrakis(trimethylsilyl) silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWTCZXQWOWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O4Si5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042463 | |
Record name | Tetrakis(trimethylsiloxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042463 | |
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Molecular Weight |
384.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
Record name | Tetrakis(trimethylsiloxy)silane | |
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CAS No. |
3555-47-3 | |
Record name | Tetrakis(trimethylsiloxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3555-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrakis(trimethylsiloxy)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555473 | |
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Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Tetrakis(trimethylsiloxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.558 | |
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Record name | TETRAKIS(TRIMETHYLSILOXY)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L9T9A11I | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TTMSS form low-k SiCOH films?
A1: TTMSS serves as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Under plasma conditions, TTMSS molecules decompose, and the resulting reactive species interact with each other and the substrate. These interactions lead to the formation of a SiCOH film with a specific chemical structure. The film's composition, including the Si-O-Si network and incorporated hydrocarbon groups, contributes to its low dielectric constant. [, , , ]
Q2: What is the impact of plasma power on SiCOH film properties?
A2: Research shows that increasing plasma power during PECVD using TTMSS influences the film's properties. Higher plasma power generally leads to a higher dielectric constant, ranging from 1.83 to 3.45 as power increases from 20 to 80 W. This is likely due to changes in the film's chemical composition and structure at higher plasma energy. []
Q3: What makes TTMSS unique for creating nanostructured SiO2-like films?
A4: Unlike other siloxy-alkanes used in PECVD, TTMSS possesses a unique symmetric and complex molecular structure (C12H36O4Si5). This characteristic is believed to be crucial for the large-scale formation of fractalized nanostructures in SiO2-like films. These nanostructures contribute to the films' superhydrophobic properties, which are desirable for various applications. []
Q4: How do hydrocarbon groups within the SiCOH film influence its electrical properties?
A5: The incorporation of hydrocarbon groups during SiCOH film deposition with TTMSS and cyclohexane significantly impacts the film's electrical properties. The presence of hydrocarbon porogens can lead to defects at the film interface. These defects affect the current-voltage characteristics of the film, highlighting the importance of controlling hydrocarbon content for desired electrical performance. []
Q5: How does bending impact the stability of TTMSS-derived SiCOH films?
A6: Bending tests reveal that SiCOH films deposited using TTMSS exhibit changes in their dielectric properties. The dielectric constant tends to increase, and leakage current decreases with increased bending cycles. This phenomenon is attributed to structural changes within the film, particularly the rearrangement and increased intensity of specific chemical bonds. Notably, films with minimal changes in bending and stretching modes demonstrate greater mechanical and electrical stability after bending. []
Q6: Can TTMSS-derived films be used for encapsulation in flexible electronics?
A7: Research suggests that TTMSS-derived plasma polymer films hold potential for encapsulation in flexible Organic Electronic Devices (OEDs). Studies demonstrate that incorporating these films within a multilayer structure (e.g., Al2O3/plasma polymer film/Al2O3) enhances the barrier properties against moisture and oxygen, crucial for protecting sensitive organic materials in OEDs. []
Q7: Are there alternative precursors to TTMSS for low-k film deposition?
A8: Yes, researchers are exploring alternative precursors for low-k film deposition. For instance, combining TTMSS with decamethylcyclopentasiloxane in PECVD has shown promising results for achieving ultralow dielectric constant values in SiCOH films. [] This exploration of alternative precursors is driven by the need to optimize film properties and address the specific requirements of various applications.
Q8: How can we analyze the chemical structure of TTMSS-derived films?
A9: Characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for analyzing the chemical structure of TTMSS-derived films. FTIR provides insights into the types of chemical bonds present, such as Si-O-Si, Si-CH3, and C-H. XPS offers quantitative elemental analysis and information about the chemical states of elements like silicon, carbon, and oxygen within the film. []
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